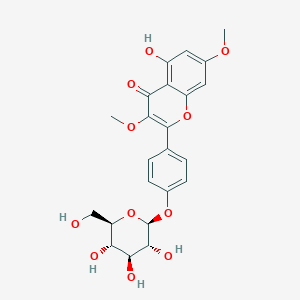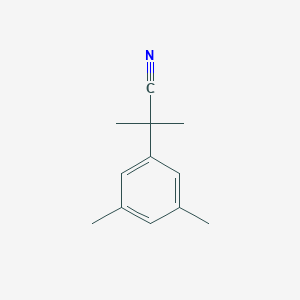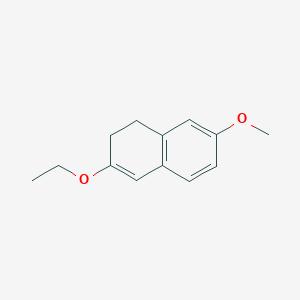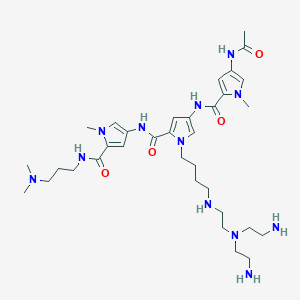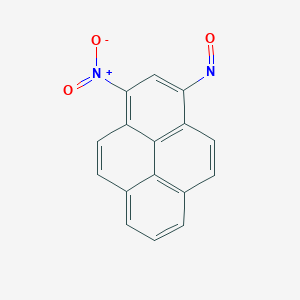
1-Nitro-3-nitrosopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-3-nitrosopyrene (NNP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the combustion of organic matter. It is a potent mutagen and carcinogen, and exposure to NNP has been linked to an increased risk of lung cancer, bladder cancer, and other types of cancer.
Mecanismo De Acción
1-Nitro-3-nitrosopyrene exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between 1-Nitro-3-nitrosopyrene and DNA. These adducts can cause mutations and chromosomal abnormalities, leading to the development of cancer. 1-Nitro-3-nitrosopyrene also induces oxidative stress and inflammation, which can contribute to the carcinogenic process.
Efectos Bioquímicos Y Fisiológicos
Exposure to 1-Nitro-3-nitrosopyrene has been shown to cause DNA damage, oxidative stress, and inflammation in various cell types and animal models. 1-Nitro-3-nitrosopyrene has also been found to disrupt cellular signaling pathways and to alter gene expression patterns. These effects can lead to cell death, cell proliferation, and the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-3-nitrosopyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and evaluating the carcinogenic potential of other PAHs. However, there are some limitations to its use in lab experiments. 1-Nitro-3-nitrosopyrene is highly toxic and requires specialized equipment and handling procedures. Its synthesis is also complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-Nitro-3-nitrosopyrene. One area of interest is the development of new methods for the synthesis of 1-Nitro-3-nitrosopyrene and other PAHs. Another area of focus is the identification of biomarkers for 1-Nitro-3-nitrosopyrene exposure and the development of new diagnostic tools for cancer screening. Additionally, there is a need for further studies on the mechanisms of 1-Nitro-3-nitrosopyrene-induced carcinogenesis and the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, 1-Nitro-3-nitrosopyrene is a potent mutagen and carcinogen that is formed during the combustion of organic matter. Its synthesis is complex, and it requires specialized handling procedures. 1-Nitro-3-nitrosopyrene has been extensively studied in the field of environmental toxicology and carcinogenesis, and it is used as a model compound to study the mechanisms of PAH-induced carcinogenesis. Further research is needed to develop new methods for the synthesis of 1-Nitro-3-nitrosopyrene, identify biomarkers for 1-Nitro-3-nitrosopyrene exposure, and develop new therapeutic strategies for cancer treatment.
Métodos De Síntesis
1-Nitro-3-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid in the presence of a catalyst. The reaction proceeds through the formation of a nitroso intermediate, which then reacts with the pyrene ring to form 1-Nitro-3-nitrosopyrene. The synthesis of 1-Nitro-3-nitrosopyrene is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
1-Nitro-3-nitrosopyrene has been extensively studied in the field of environmental toxicology and carcinogenesis. It is used as a model compound to study the mechanisms of PAH-induced carcinogenesis and to evaluate the carcinogenic potential of other PAHs. 1-Nitro-3-nitrosopyrene has also been used to investigate the role of DNA adducts in the initiation and progression of cancer.
Propiedades
Número CAS |
144886-19-1 |
|---|---|
Nombre del producto |
1-Nitro-3-nitrosopyrene |
Fórmula molecular |
C16H8N2O3 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
1-nitro-3-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-8-14(18(20)21)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |
Clave InChI |
ORRRIEPKBDVTQB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-] |
Otros números CAS |
144886-19-1 |
Sinónimos |
1-nitro-3-nitrosopyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

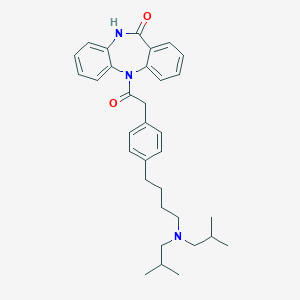
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
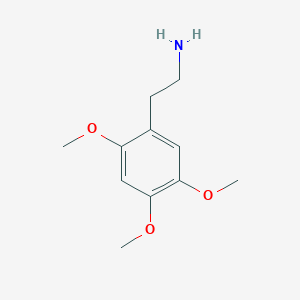
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
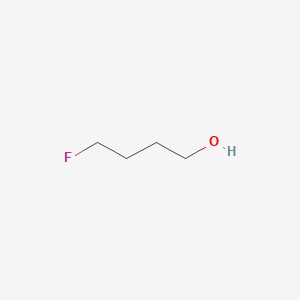
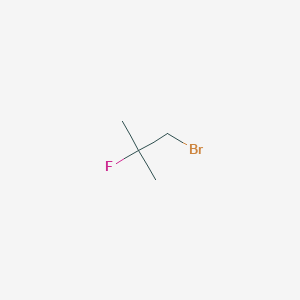
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
